Benzedrone (hydrochloride)

Descripción general

Descripción

Benzedrona (clorhidrato), también conocida como 4-Metilmetcatinona, es un estimulante sintético que pertenece a la clase de las catinonas. Está estructuralmente relacionado con la mefedrona, caracterizado por el reemplazo del grupo metil amino por una unidad bencílica. Este compuesto se utiliza principalmente en aplicaciones forenses y de investigación debido a sus propiedades estimulantes .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Benzedrona (clorhidrato) puede sintetizarse a través de varias rutas químicas. Un método común implica la reacción de 4-metilpropiofenona con bencilamina en condiciones de aminación reductora. La reacción normalmente utiliza un agente reductor como el cianoborohidruro de sodio en un disolvente como el metanol. El producto resultante se convierte entonces en su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.

Métodos de producción industrial: La producción industrial de Benzedrona (clorhidrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para asegurar una alta pureza y rendimiento. El producto final se cristaliza y purifica a menudo mediante técnicas de recristalización para alcanzar la calidad deseada para fines de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones: Benzedrona (clorhidrato) experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: El compuesto puede reducirse para formar aminas secundarias.

Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en disolventes anhidros.

Sustitución: Agentes halogenantes como el bromo o el cloro en presencia de un catalizador ácido de Lewis.

Principales productos:

Oxidación: Formación de 4-metilbenzofenona o ácido 4-metilbenzoico.

Reducción: Formación de 4-metilfenil-2-feniletilamina.

Sustitución: Formación de derivados halogenados de Benzedrona.

Aplicaciones Científicas De Investigación

Benzedrona (clorhidrato) tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como estándar de referencia en química analítica para la identificación y cuantificación de catinonas sintéticas.

Biología: Se estudia por sus efectos sobre los sistemas de neurotransmisores y su posible neurotoxicidad.

Medicina: Se investiga por sus posibles efectos terapéuticos y propiedades toxicológicas.

Industria: Utilizado en el desarrollo de nuevas rutas sintéticas y el estudio de mecanismos de reacción

Mecanismo De Acción

El mecanismo de acción de Benzedrona (clorhidrato) implica su interacción con los transportadores de monoaminas en el cerebro. Principalmente se dirige a los transportadores de dopamina, noradrenalina y serotonina, lo que lleva a un aumento de la liberación e inhibición de la recaptación de estos neurotransmisores. Esto da como resultado una mayor estimulación y euforia. Las vías moleculares y los objetivos exactos todavía están bajo investigación, pero se cree que comparte similitudes con otras catinonas sintéticas .

Compuestos similares:

Mefedrona: Estructura similar, pero con un grupo metil amino en lugar de una unidad bencílica.

Metcatinona: Carece de la sustitución aromática presente en Benzedrona.

Etilona: Contiene un grupo etilo en lugar de un grupo metilo en el anillo aromático.

Unicidad: Benzedrona (clorhidrato) es única debido a su patrón de sustitución específico, que influye en sus propiedades farmacológicas y vías metabólicas. Su unidad bencílica la diferencia de otras catinonas, lo que puede alterar su interacción con los objetivos biológicos y sus efectos generales .

Comparación Con Compuestos Similares

Mephedrone: Similar structure but with an amino methyl group instead of a benzyl moiety.

Methcathinone: Lacks the aromatic substitution present in Benzedrone.

Ethylone: Contains an ethyl group instead of a methyl group on the aromatic ring.

Uniqueness: Benzedrone (hydrochloride) is unique due to its specific substitution pattern, which influences its pharmacological properties and metabolic pathways. Its benzyl moiety differentiates it from other cathinones, potentially altering its interaction with biological targets and its overall effects .

Actividad Biológica

Benzedrone (hydrochloride), a synthetic cathinone, has garnered attention for its psychoactive properties and potential for abuse. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

Chemical Profile

Benzedrone is chemically classified as a substituted phenethylamine and is structurally similar to other known stimulants like mephedrone. Its systematic name is 2-(methylamino)-1-(4-methylphenyl)propan-1-one, and it is often encountered in the form of hydrochloride salt.

Benzedrone primarily acts as a monoamine transporter inhibitor. Research has shown that it selectively inhibits the reuptake of neurotransmitters such as dopamine (DAT) and norepinephrine (NET), but exhibits limited activity on serotonin transporters (SERT). The binding affinity (Ki values) for these transporters has been documented as follows:

| Transporter | Ki Value (nM) |

|---|---|

| NET | 1222 |

| DAT | 1411 |

| SERT | >10000 |

These values indicate that while benzedrone interacts with NET and DAT, its potency is significantly lower compared to other synthetic cathinones like mephedrone or desoxypipradrol .

Pharmacological Effects

The pharmacological effects of benzedrone are largely stimulant in nature, characterized by increased energy, euphoria, and enhanced sociability. However, adverse effects can include anxiety, paranoia, and cardiovascular complications. The compound's pharmacokinetics have not been extensively studied in humans, but some animal studies suggest rapid absorption and a relatively short half-life.

Case Studies

- Clinical Toxicology : A study involving hair analysis from families with suspected drug abuse revealed that benzedrone was one of the most frequently detected new psychoactive substances (NPS), with 62 positive cases identified among 1537 samples . This prevalence underscores its emergence as a substance of concern in the context of recreational drug use.

- Emergency Room Reports : Cases reported in emergency settings have documented symptoms consistent with stimulant overdose following the use of benzedrone. Symptoms included agitation, tachycardia, and hallucinations. These findings align with reports from users experiencing severe psychological effects after consumption .

- Comparative Analysis : In a comparative study of synthetic cathinones, benzedrone was found to exhibit less potency than mephedrone and other derivatives in terms of monoamine transporter inhibition. This suggests that while it has psychoactive effects, it may be less likely to contribute to severe toxicity compared to more potent analogs .

Propiedades

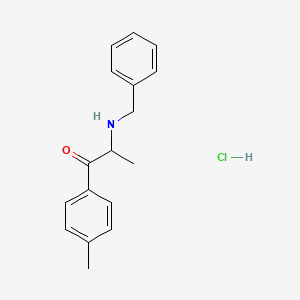

IUPAC Name |

2-(benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-13-8-10-16(11-9-13)17(19)14(2)18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZXDZKHNXHQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.